molecular formula C14H19NO B13685262 1-(4-Tert-butylphenyl)pyrrolidin-2-one

1-(4-Tert-butylphenyl)pyrrolidin-2-one

Cat. No.: B13685262
M. Wt: 217.31 g/mol
InChI Key: GOPXCXPGMSCHBH-UHFFFAOYSA-N
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Description

1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone is an organic compound featuring a pyrrolidinone ring substituted with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone typically involves the reaction of 4-tert-butylphenylamine with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the pyrrolidinone ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, organolithium reagents, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The tert-butylphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Uniqueness: 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone is unique due to the combination of the tert-butylphenyl group and the pyrrolidinone ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(4-tert-butylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C14H19NO/c1-14(2,3)11-6-8-12(9-7-11)15-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3

InChI Key

GOPXCXPGMSCHBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

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